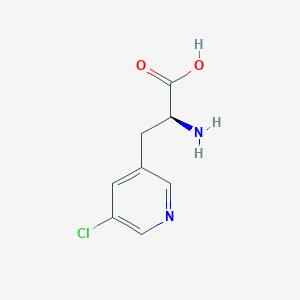

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

Description

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a propanoic acid moiety, making it a versatile molecule for various applications.

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

HDGGQBDUJVVCBA-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Cl)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=NC=C1Cl)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:

Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce the boronic acid group at specific positions on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

Industrial Production Methods

Industrial production of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridinyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID: Lacks the (S) configuration.

2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID: Contains a bromine atom instead of chlorine.

2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID: Contains a fluorine atom instead of chlorine.

Uniqueness

(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to its specific stereochemistry and the presence of the chloropyridinyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 200.62 g/mol. The presence of the 5-chloropyridine moiety is significant as it may enhance the compound's interaction with various biological targets, particularly neurotransmitter receptors.

Synthesis Methods

The synthesis of (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis : Employing chiral catalysts to ensure the formation of the desired stereoisomer.

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts to improve yield and reduce toxicity.

Neurological Applications

Research indicates that (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid may modulate excitatory neurotransmission, making it a candidate for treating conditions such as depression and anxiety. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors or transporters, influencing synaptic transmission .

Key Findings :

- Preliminary studies show that this compound can act as both an agonist and antagonist at specific receptors, which may alter neurotransmission pathways.

- Binding affinity studies indicate that it interacts significantly with glutamate receptors, which are crucial in the modulation of synaptic plasticity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it exhibits activity against various bacterial strains, potentially making it useful in treating infections caused by resistant pathogens.

Case Study :

In a study assessing its antimicrobial efficacy, (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To illustrate the unique properties of (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H9ClN2O | Different chlorination pattern; potential distinct activity |

| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C9H9N3O2 | Contains a cyano group; may affect solubility and reactivity |

| (2S)-2-amino-4-methylthio-butanoic acid | C7H15NO2S | Different side chain; used in metabolic pathway studies |

This comparison highlights how variations in structure can lead to differences in biological activity, underscoring the importance of the chlorinated pyridine structure in determining the compound's specific actions.

Research Findings and Future Directions

Recent studies have focused on elucidating the mechanisms through which (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid exerts its effects. Molecular docking studies have suggested that it may inhibit key pathways involved in inflammation and cancer progression .

Future Research Directions:

- Expanded Pharmacological Studies : Investigating its effects on other neurotransmitter systems.

- Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.